molecular formula C19H14FN3O4 B2974876 1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-23-5

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2974876
CAS RN: 941909-23-5
M. Wt: 367.336
InChI Key: GENPJDPYIQUJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, it’s worth noting that benzyl halides are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the analysis of these residual trace benzyl halides in drug substances .

Scientific Research Applications

Synthesis and Properties of Polyamides

Research has explored the synthesis and properties of various polyamides derived from aromatic nucleophilic substitution reactions. These studies have led to the development of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which are noted for their noncrystalline nature, solubility in polar solvents, and thermal stability. Such materials could potentially be applied in areas requiring high-performance polymers, such as electronics, coatings, and advanced materials engineering (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Development of Kinase Inhibitors

Compounds structurally related to "1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been investigated as potential kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent and selective inhibition of the Met kinase superfamily. This suggests their potential in developing treatments for cancers driven by Met kinase dysregulation (G. M. Schroeder et al., 2009).

HIV Integrase Inhibitors

Studies have also focused on the development of HIV integrase inhibitors based on the dihydroxypyrimidine-4-carboxamide framework. These compounds inhibit the HIV-integrase-catalyzed strand transfer process, offering a potential avenue for the treatment of AIDS. The exploration of structural modifications to these molecules has been aimed at enhancing HIV-integrase inhibitory potencies, highlighting the role of such compounds in antiviral therapy (P. Pace et al., 2007).

Solid-Phase Synthesis of Benzodiazepinones

The solid-phase synthesis of benzodiazepinones, involving steps like aromatic substitution and reduction, has been researched for the creation of novel compounds. These methodologies could facilitate the development of new therapeutic agents by enabling the efficient synthesis of complex structures (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Anticholinesterase Activity of Coumarin-3-Carboxamides

The synthesis and assessment of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides for their anticholinesterase activity have been conducted. Such studies are integral to discovering new treatments for diseases like Alzheimer's, where enzyme inhibition can play a crucial therapeutic role (Samaneh Ghanei-Nasab et al., 2016).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENPJDPYIQUJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.